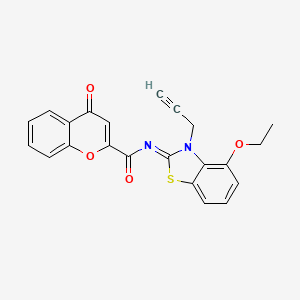
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a useful research compound. Its molecular formula is C22H16N2O4S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactivity in Electron Transfer Reactions
Research on substituted 4–oxothiazolidine derivatives, which share structural similarities with the compound , has provided insight into their reactivity in electron transfer reactions. These studies, through electrochemical and spectroelectrochemical techniques, have revealed mechanisms involving reduction processes and the generation of intermediate species, highlighting the potential of these compounds in designing electron transfer systems (Cekic‐Laskovic et al., 2011).
Antimicrobial Activity
Derivatives structurally related to N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies involve the preparation of compounds through specific synthetic routes and their subsequent evaluation against various microbial strains, demonstrating their potential use in developing new antimicrobial agents (Spoorthy et al., 2021).
Synthesis and Fluorescence Properties
The synthesis of Co(II) complexes with compounds bearing structural resemblance to this compound has been explored. These studies not only focus on the synthetic pathways but also examine the fluorescence properties and anticancer activity of the synthesized complexes, suggesting potential applications in bioimaging and cancer therapy (Vellaiswamy & Ramaswamy, 2017).
Building Blocks in Synthesis of Fluorophores
N-Ethoxycarbonylpyrene- and perylene thioamides, related to the compound in discussion, have been used as building blocks in the synthesis of fluorescent dyes. These studies highlight the compounds' ability to display fluorescence across a wide range of wavelengths, suggesting their utility in the development of color-tunable fluorophores for various applications, including white light emission and intramolecular charge transfer excited states (Witalewska et al., 2019).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, akin to this compound, have been synthesized and investigated for their ability to act as chemosensors for cyanide anions. These compounds can recognize cyanide anions through specific reactions, leading to color changes or fluorescence quenching that can be observed by the naked eye, indicating their potential application in environmental monitoring and safety (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-3-12-24-20-17(27-4-2)10-7-11-19(20)29-22(24)23-21(26)18-13-15(25)14-8-5-6-9-16(14)28-18/h1,5-11,13H,4,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTSOYFIPUAYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

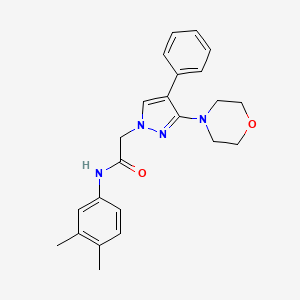
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2654155.png)
![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)
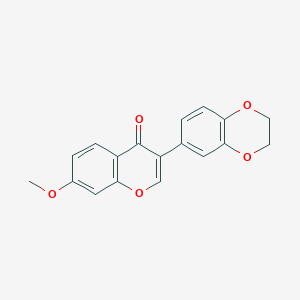
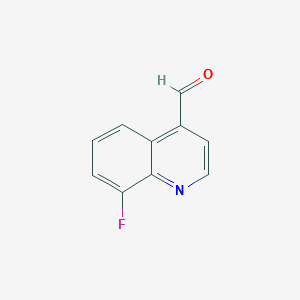
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)
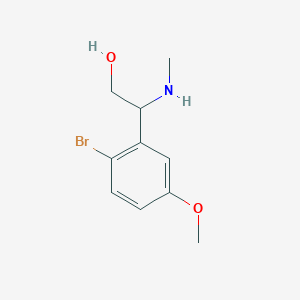
![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)
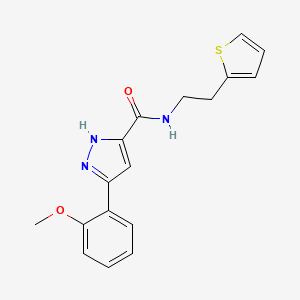

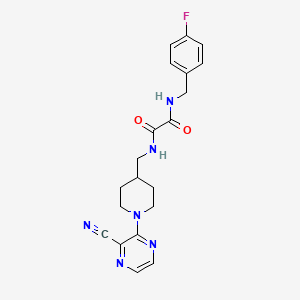
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)
![4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)
![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)